Vedaclidine

Vue d'ensemble

Description

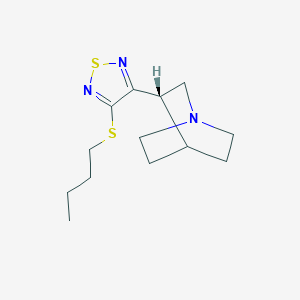

La védaclidine, également connue sous son nom IUPAC (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, est un médicament analgésique expérimental. Elle agit comme un agoniste-antagoniste mixte au niveau des récepteurs muscariniques de l'acétylcholine, étant un agoniste puissant et sélectif pour les sous-types M1 et M4, et un antagoniste pour les sous-types M2, M3 et M5 . La védaclidine est connue pour ses puissantes propriétés analgésiques, étant plus de trois fois plus efficace que la morphine .

Méthodes De Préparation

La synthèse de la védaclidine implique plusieurs étapes :

Formation du Cycle Thiadiazole : L'étape initiale implique la formation du cycle 1,2,5-thiadiazole. Ceci est généralement réalisé par la réaction de thioamides appropriés avec des nitriles dans des conditions oxydantes.

Attachement du Groupe Butylsulfanyl : Le groupe butylsulfanyl est introduit par des réactions de substitution nucléophile, où un butylthiol réagit avec le cycle thiadiazole.

Formation du Cycle Quinuclidine : Le cycle quinuclidine est synthétisé séparément et ensuite attaché au cycle thiadiazole par une série de réactions de condensation.

Analyse Des Réactions Chimiques

La védaclidine subit plusieurs types de réactions chimiques :

Oxydation : L'atome de soufre dans le groupe butylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions appropriées.

Réduction : Le cycle thiadiazole peut être réduit pour former divers dérivés, selon les agents réducteurs utilisés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme les halogénoalcanes pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones et divers dérivés de quinuclidine substitués .

4. Applications de la Recherche Scientifique

La védaclidine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des ligands des récepteurs muscariniques de l'acétylcholine.

Biologie : La védaclidine est utilisée pour étudier le rôle des récepteurs muscariniques dans divers processus biologiques.

5. Mécanisme d'Action

La védaclidine exerce ses effets en agissant sur les récepteurs muscariniques de l'acétylcholine. C'est un agoniste puissant et sélectif des sous-types M1 et M4, qui sont impliqués dans la modulation de la perception de la douleur et des fonctions cognitives. En même temps, elle agit comme un antagoniste des sous-types M2, M3 et M5, ce qui permet d'atténuer les effets secondaires tels que la salivation et les tremblements . Les cibles moléculaires et les voies impliquées comprennent la modulation de la libération d'acétylcholine et l'inhibition des voies de signalisation de la douleur .

Applications De Recherche Scientifique

Chemistry

In chemical research, Vedaclidine serves as a model compound for studying muscarinic receptor interactions. Its structure allows researchers to investigate how modifications can affect receptor binding and activity, providing insights into the design of new therapeutic agents targeting similar pathways.

Biology

This compound is utilized in biological studies to explore the role of muscarinic receptors in various physiological processes. Research has shown that it can influence neurotransmitter release and neuronal excitability, making it a valuable tool for understanding cholinergic signaling in the nervous system .

Medicine

The primary medical application of this compound lies in its potential use for treating neuropathic pain and cancer-related pain. Clinical studies have demonstrated its efficacy in reducing pain in animal models through mechanisms involving central sensitization. For instance, this compound has been shown to produce dose-dependent antihyperalgesic effects in models of inflammatory pain .

Analgesic Effects

A study evaluated the analgesic effects of this compound using various pain models, including the formalin test and carrageenan-induced hyperalgesia. Results indicated that this compound significantly reduced both mechanical and thermal hyperalgesia, suggesting its potential utility in managing chronic pain conditions .

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| Shannon et al., 2001 | Formalin Test | 0.3-10 | Dose-dependent antihyperalgesic effects observed |

| PubMed Study, 2001 | Carrageenan Test | 0.1-30 | Reversal of mechanical and thermal hyperalgesia |

Synergistic Effects with Other Analgesics

Research has also highlighted the synergistic effects of this compound when combined with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Isobolographic analysis demonstrated that co-administration enhances analgesic efficacy beyond what either drug could achieve alone .

Future Directions in Research

Given its promising analgesic properties and favorable side effect profile compared to traditional opioids, further clinical trials are warranted to assess this compound's efficacy and safety in human populations suffering from chronic pain conditions such as neuropathic pain and cancer pain management .

Mécanisme D'action

Vedaclidine exerts its effects by acting on muscarinic acetylcholine receptors. It is a potent and selective agonist for the M1 and M4 subtypes, which are involved in modulating pain perception and cognitive functions. At the same time, it acts as an antagonist at the M2, M3, and M5 subtypes, which helps to mitigate side effects such as salivation and tremor . The molecular targets and pathways involved include the modulation of acetylcholine release and the inhibition of pain signaling pathways .

Comparaison Avec Des Composés Similaires

La védaclidine est unique dans son activité double agoniste-antagoniste au niveau des récepteurs muscariniques. Des composés similaires comprennent :

Acéclédine : Un agoniste muscarinique utilisé pour traiter le glaucome.

Comparée à ces composés, la combinaison unique d'activités agoniste et antagoniste de la védaclidine à différents sous-types de récepteurs muscariniques la rend particulièrement efficace comme analgésique avec moins d'effets secondaires .

Activité Biologique

Vedaclidine, also known as LY297803, is an experimental compound that serves as a mixed agonist-antagonist at muscarinic acetylcholine receptors. Its unique pharmacological profile makes it a subject of interest in pain management and neurological research. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant research findings.

This compound is characterized by its selective activity on muscarinic receptor subtypes. It acts as a potent agonist for M1 and M4 receptors while functioning as an antagonist at M2, M3, and M5 receptors. This dual action is significant in modulating pain perception and cognitive functions while minimizing side effects typically associated with muscarinic agonists.

Chemical Structure:

- IUPAC Name: (3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine

- Molecular Weight: 283.5 g/mol

- CAS Number: 141575-50-0

Analgesic Activity

Research has demonstrated that this compound possesses notable analgesic properties. Studies indicate that it exhibits antihyperalgesic effects across various pain models:

- In the formalin test, this compound (0.3–10 mg/kg) produced dose-dependent antihyperalgesic effects.

- It effectively reversed capsaicin-induced mechanical hyperalgesia in rats.

- In the carrageenan test, doses ranging from 0.1 to 30 mg/kg showed a significant reversal of both mechanical and thermal hyperalgesia, which was antagonized by scopolamine, a muscarinic antagonist .

The compound's efficacy is further enhanced when used in conjunction with non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, indicating potential for combination therapies in managing pain states involving central sensitization.

Comparison with Other Analgesics

This compound's analgesic effects have been compared to traditional opioids. Notably, it has shown to be three times more effective than morphine in certain studies while exhibiting a reduced side effect profile. This positions this compound as a promising candidate for pain management without the typical risks associated with opioid use.

Clinical Relevance

- Antihyperalgesic Effects : A study highlighted the synergistic effects of this compound with ketoprofen in models of central sensitization, suggesting its clinical utility in neuropathic and inflammatory pain management .

- Potential Use in Cancer Therapy : Research indicates that muscarinic receptor ligands like this compound may play a role in cancer therapy, particularly in managing pain associated with malignancies .

- Mechanistic Insights : The involvement of muscarinic receptors in nociception has been extensively reviewed, emphasizing the broader implications of cholinergic signaling in both normal physiology and pathological states .

Summary of Key Findings

Propriétés

IUPAC Name |

3-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-butylsulfanyl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3S2/c1-2-3-8-17-13-12(14-18-15-13)11-9-16-6-4-10(11)5-7-16/h10-11H,2-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPXVURFDJHGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NSN=C1C2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275663 | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141575-50-0 | |

| Record name | Vedaclidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141575500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vedaclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VEDACLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IW5HAV1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.